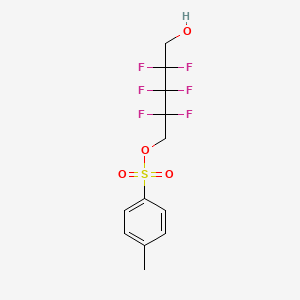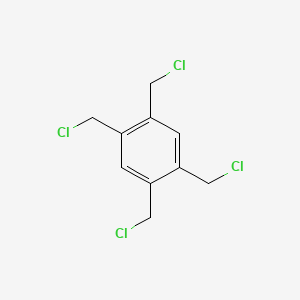
1,2,4,5-Tetrakis(chloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrakis(chloromethyl)benzene is an organic compound with the molecular formula C10H10Cl4. It is a derivative of benzene, where four hydrogen atoms are replaced by chloromethyl groups at the 1, 2, 4, and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(chloromethyl)benzene can be synthesized through the chloromethylation of 1,2,4,5-tetramethylbenzene. The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants and efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrakis(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzene tetracarboxylic acid or benzene tetraaldehyde.
Reduction: Formation of 1,2,4,5-tetramethylbenzene.
Applications De Recherche Scientifique
1,2,4,5-Tetrakis(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetrakis(chloromethyl)benzene primarily involves its reactivity with nucleophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrakis(bromomethyl)benzene: Similar structure but with bromine atoms instead of chlorine.
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Contains formyl groups instead of chloromethyl groups.
Uniqueness
1,2,4,5-Tetrakis(chloromethyl)benzene is unique due to its high reactivity and versatility in chemical synthesis. The presence of four chloromethyl groups allows for multiple functionalizations, making it a valuable intermediate in organic chemistry .
Propriétés
Numéro CAS |
2206-83-9 |
|---|---|
Formule moléculaire |
C10H10Cl4 |
Poids moléculaire |
272.0 g/mol |
Nom IUPAC |
1,2,4,5-tetrakis(chloromethyl)benzene |
InChI |
InChI=1S/C10H10Cl4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2 |
Clé InChI |
LGDRQFBHILLWSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1CCl)CCl)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
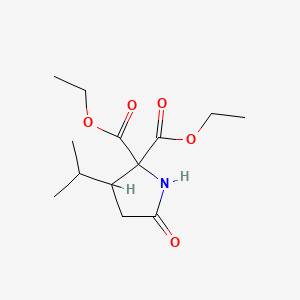
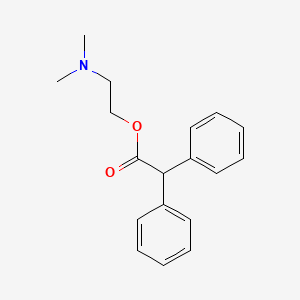
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)

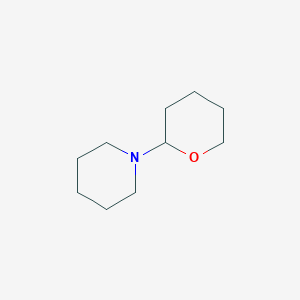

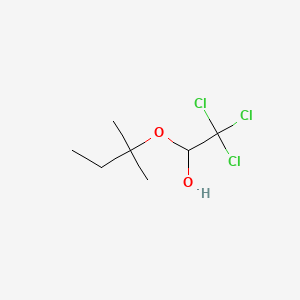
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
